molecular formula C13H12N2O4 B5880715 N'-(3-methoxybenzoyl)-2-furohydrazide

N'-(3-methoxybenzoyl)-2-furohydrazide

Cat. No. B5880715
M. Wt: 260.24 g/mol
InChI Key: NWPNPDRFGFXGMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxybenzoyl)-2-furohydrazide, also known as MBFH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MBFH is a furohydrazide derivative that has been synthesized using different methods. The synthesis of MBFH has been extensively studied, and several methods have been developed to produce this compound.

Mechanism of Action

The mechanism of action of N'-(3-methoxybenzoyl)-2-furohydrazide is not fully understood. However, studies have shown that N'-(3-methoxybenzoyl)-2-furohydrazide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. N'-(3-methoxybenzoyl)-2-furohydrazide has also been shown to activate the adenosine A1 receptor, which plays a crucial role in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
N'-(3-methoxybenzoyl)-2-furohydrazide has been shown to have several biochemical and physiological effects. Studies have shown that N'-(3-methoxybenzoyl)-2-furohydrazide can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of the immune response. N'-(3-methoxybenzoyl)-2-furohydrazide has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are known to contribute to inflammation and tissue damage.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N'-(3-methoxybenzoyl)-2-furohydrazide in lab experiments is its potent anti-inflammatory and analgesic effects. N'-(3-methoxybenzoyl)-2-furohydrazide has been shown to be effective in reducing inflammation and pain-related disorders. However, one of the limitations of using N'-(3-methoxybenzoyl)-2-furohydrazide in lab experiments is its potential toxicity. Studies have shown that N'-(3-methoxybenzoyl)-2-furohydrazide can be toxic at high concentrations, and caution should be taken when using this compound in lab experiments.

Future Directions

There are several future directions for the research on N'-(3-methoxybenzoyl)-2-furohydrazide. One potential direction is the development of new drugs that can be used to treat various inflammatory and pain-related disorders. Another direction is the investigation of the potential use of N'-(3-methoxybenzoyl)-2-furohydrazide in the treatment of cancer. Studies have shown that N'-(3-methoxybenzoyl)-2-furohydrazide can inhibit the growth of cancer cells, and further research is needed to explore its potential as an anti-cancer agent. Additionally, the development of new methods for the synthesis of N'-(3-methoxybenzoyl)-2-furohydrazide can also be a potential future direction for research.
Conclusion:
In conclusion, N'-(3-methoxybenzoyl)-2-furohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. N'-(3-methoxybenzoyl)-2-furohydrazide has been extensively studied for its anti-inflammatory and analgesic effects, and it has been used as a lead compound in the development of new drugs. The mechanism of action of N'-(3-methoxybenzoyl)-2-furohydrazide is not fully understood, but it has been shown to inhibit the production of pro-inflammatory cytokines and enzymes. N'-(3-methoxybenzoyl)-2-furohydrazide has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of N'-(3-methoxybenzoyl)-2-furohydrazide can be achieved through various methods, including the reaction of 3-methoxybenzoyl chloride with hydrazine hydrate in the presence of triethylamine. Another method involves the reaction of 3-methoxybenzoyl hydrazine with furoic acid in the presence of acetic anhydride. The synthesis of N'-(3-methoxybenzoyl)-2-furohydrazide has also been achieved through the reaction of 3-methoxybenzoyl hydrazine with furoyl chloride in the presence of triethylamine.

Scientific Research Applications

N'-(3-methoxybenzoyl)-2-furohydrazide has been extensively studied for its potential applications in scientific research. One of the significant applications of N'-(3-methoxybenzoyl)-2-furohydrazide is its use in the field of medicinal chemistry. N'-(3-methoxybenzoyl)-2-furohydrazide has been shown to have potent anti-inflammatory and analgesic effects. It has been used as a lead compound in the development of new drugs that can be used to treat various inflammatory and pain-related disorders.

properties

IUPAC Name

N'-(3-methoxybenzoyl)furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-18-10-5-2-4-9(8-10)12(16)14-15-13(17)11-6-3-7-19-11/h2-8H,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPNPDRFGFXGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(3-methoxyphenyl)carbonyl]furan-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.